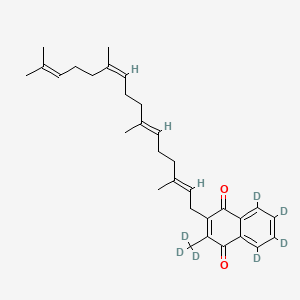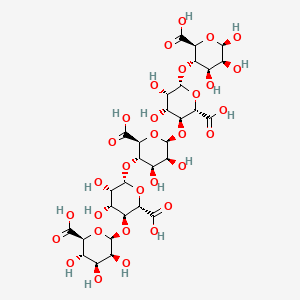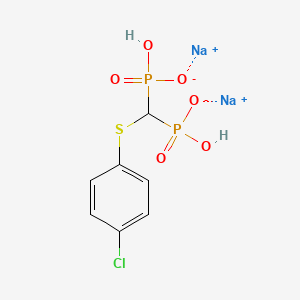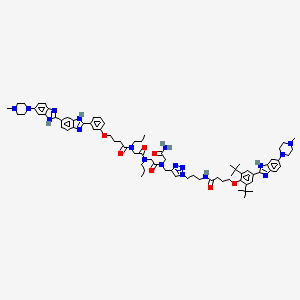
Sglt1/2-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium-glucose cotransporter 1 and 2 inhibitor 2 (Sglt1/2-IN-2) is a dual inhibitor of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. These transporters are responsible for glucose reabsorption in the kidneys and intestines. By inhibiting these transporters, this compound helps to reduce blood glucose levels, making it a promising compound for the treatment of diabetes mellitus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium-glucose cotransporter 1 and 2 inhibitor 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of sodium-glucose cotransporter 1 and 2 inhibitor 2 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Sodium-glucose cotransporter 1 and 2 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Sodium-glucose cotransporter 1 and 2 inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study glucose transport mechanisms and develop new glucose-lowering agents.
Biology: Investigated for its effects on cellular glucose uptake and metabolism.
Medicine: Explored as a potential treatment for diabetes mellitus, cardiovascular diseases, and renal disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
Sodium-glucose cotransporter 1 and 2 inhibitor 2 exerts its effects by inhibiting the activity of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. These transporters are responsible for the reabsorption of glucose in the kidneys and intestines. By inhibiting these transporters, sodium-glucose cotransporter 1 and 2 inhibitor 2 reduces glucose reabsorption, leading to increased glucose excretion in the urine and decreased blood glucose levels. This mechanism of action involves the binding of sodium-glucose cotransporter 1 and 2 inhibitor 2 to the active sites of the transporters, preventing glucose from being transported across cell membranes .
Comparación Con Compuestos Similares
Sodium-glucose cotransporter 1 and 2 inhibitor 2 is unique in its dual inhibition of both sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. This dual inhibition provides a more comprehensive approach to reducing blood glucose levels compared to selective sodium-glucose cotransporter 2 inhibitors. Similar compounds include:
Canagliflozin: A selective sodium-glucose cotransporter 2 inhibitor.
Dapagliflozin: Another selective sodium-glucose cotransporter 2 inhibitor.
Empagliflozin: A selective sodium-glucose cotransporter 2 inhibitor with additional cardiovascular benefits
Sodium-glucose cotransporter 1 and 2 inhibitor 2’s ability to inhibit both transporters makes it a promising candidate for the treatment of diabetes mellitus and related conditions .
Propiedades
Fórmula molecular |
C23H26F2O7 |
|---|---|
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
(2S,3R,4R,6R)-2-[5-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-hydroxy-4-methoxyphenyl]-5,5-difluoro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C23H26F2O7/c1-30-18-10-16(27)15(21-20(28)22(29)23(24,25)19(11-26)32-21)9-14(18)8-12-4-5-17-13(7-12)3-2-6-31-17/h4-5,7,9-10,19-22,26-29H,2-3,6,8,11H2,1H3/t19-,20+,21+,22-/m1/s1 |
Clave InChI |
LPRSLQSOVPNTKW-CLAROIROSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1CC2=CC3=C(C=C2)OCCC3)[C@H]4[C@@H]([C@H](C([C@H](O4)CO)(F)F)O)O)O |
SMILES canónico |
COC1=CC(=C(C=C1CC2=CC3=C(C=C2)OCCC3)C4C(C(C(C(O4)CO)(F)F)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1S)-2-amino-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B12425136.png)









